3-methyl-5,6-dihydroimidazo[2,1-b]thiazole
Description
Significance of Fused Nitrogen and Sulfur Heterocycles in Medicinal and Organic Chemistry
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are fundamental to the development of new therapeutic agents. openmedicinalchemistryjournal.comscispace.com Approximately 60% of unique small-molecule drugs approved by the FDA contain a nitrogen-based heterocycle. mdpi.com The presence of these heteroatoms can facilitate the formation of hydrogen bonds with biological targets like DNA, leading to more stable complexes. mdpi.com
The fusion of different heterocyclic systems, such as an imidazole (B134444) and a thiazole (B1198619) ring to form the imidazo[2,1-b]thiazole (B1210989) scaffold, is a recognized strategy for designing novel molecular frameworks with enhanced pharmacological properties. openmedicinalchemistryjournal.comscispace.com This approach can lead to compounds with a broad spectrum of activity and potentially lower toxicity towards mammalian cells. openmedicinalchemistryjournal.com
Nitrogen-sulfur containing heterocycles are not only significant in medicinal and pharmaceutical applications but also find use in other industries such as agrochemicals and dyes. openmedicinalchemistryjournal.comscispace.comresearchgate.net Their unique structural features and bioactive behaviors continue to attract the interest of chemists. openmedicinalchemistryjournal.comscispace.com The modification of heterocyclic ring structures can influence a molecule's anti-inflammatory, antibacterial, antitumor, antiviral, and antifungal properties. mdpi.com
Derivatives of the imidazo[2,1-b]thiazole scaffold have been investigated for a multitude of pharmacological activities, including:
Anthelmintic researchgate.netmdpi.com
Antimicrobial and Antibacterial researchgate.netnih.gove3s-conferences.org
Antifungal researchgate.net
Antitumor and Anticancer researchgate.nete3s-conferences.orgnih.govnih.gov
Antiviral researchgate.net
Anti-inflammatory mdpi.comnih.gov
Antihypertensive mdpi.com
In an effort to discover novel antimicrobial agents to combat drug-resistant bacterial infections, 5,6-dihydroimidazo[2,1-b]thiazole compounds have been synthesized and evaluated for their antimicrobial activity. nih.gov Certain compounds from this class were identified as effective against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Historical Context and Evolution of Imidazothiazole Research
The study of imidazothiazoles has a rich history, with significant developments dating back to the mid-20th century. A key milestone in this field was the development of the anthelmintic drug Levamisole in the mid-1960s. nih.gov Initially introduced for veterinary use to treat parasitic infections, further research revealed its potential for other medical applications. nih.gov
The anthelmintic activity of Pyrantel, an imidazothiazole-derived tetrahydropyrimidine, was first identified in 1966 and it has been used in both veterinary and human medicine since the 1970s. taylorandfrancis.com The discovery and subsequent success of these early imidazothiazole compounds spurred further investigation into this class of molecules.
Over the decades, research has expanded significantly, moving beyond anthelmintic properties to explore a wide array of other potential therapeutic uses. nih.gov Scientists have designed and synthesized numerous derivatives of the imidazo[2,1-b]thiazole core, leading to the identification of compounds with promising anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netnih.gov This ongoing research highlights the sustained importance of the imidazothiazole scaffold in the quest for new and effective therapeutic agents. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-5-4-9-6-7-2-3-8(5)6/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXKEFJIGQQOOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NCCN12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10212859 | |
| Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6344-80-5 | |
| Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344805 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5,6-dihydroimidazo(2,1-b)(1,3)thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10212859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Methyl 5,6 Dihydroimidazo 2,1 B Thiazole and Its Derivatives
Direct Synthetic Approaches to the 3-Methyl-5,6-dihydroimidazo[2,1-b]thiazole Core and Analogs
The construction of the fundamental this compound scaffold can be achieved through several direct synthetic routes. These methods primarily focus on the efficient formation of the fused ring system from acyclic or monocyclic precursors.
Cyclocondensation Reactions Utilizing Thiazole (B1198619) and Imidazole (B134444) Precursors
A foundational and widely employed method for the synthesis of the imidazo[2,1-b]thiazole (B1210989) core is the cyclocondensation reaction between a 2-aminothiazole (B372263) derivative and an α-halocarbonyl compound. orgsyn.orgresearchgate.net In the context of this compound, the key starting material is 2-amino-4-methylthiazole (B167648). This precursor is readily synthesized by the reaction of thiourea (B124793) with chloroacetone. orgsyn.org
The subsequent cyclocondensation involves the nucleophilic attack of the endocyclic nitrogen of the 2-aminothiazole onto the electrophilic carbon of the α-halocarbonyl, followed by an intramolecular cyclization and dehydration to yield the fused imidazo[2,1-b]thiazole ring system. A general procedure involves refluxing equimolar amounts of 2-amino-4-methylthiazole and an appropriate α-bromo ketone in a suitable solvent such as ethanol. orgsyn.orgnih.gov
A visible-light-induced regioselective protocol has also been developed for the synthesis of 5,6-dihydroimidazo[2,1-b]thiazole derivatives. This method proceeds via the in situ formation of α-bromodiketones, which are then trapped by imidazolidine-2-thione to afford the bicyclic heterocycles in excellent yields. nih.gov Furthermore, a facile approach for the high-throughput synthesis of 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivatives has been reported using a solid-phase synthetic method. nih.gov This involves the reaction of a resin-bound cyclic thiourea with an α-haloketone, followed by cleavage and simultaneous cyclization. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Imidazo[2,1-b]thiazole Synthesis
| Thiazole Precursor | α-Halocarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-4-methylthiazole | Chloroacetone | Reflux in water, then NaOH | 2,5-Dimethylimidazo[2,1-b]thiazole | 70-75 | orgsyn.org |
| 2-Aminothiazole | Phenacyl bromide | Aloe vera/water (3:2) | 6-Phenylimidazo[2,1-b]thiazole | High | researchgate.net |
| Imidazolidine-2-thione | α-Bromodiketone (in situ) | Visible light | 5,6-Dihydroimidazo[2,1-b]thiazole derivative | Excellent | nih.gov |
| Resin-bound cyclic thiourea | α-Haloketone | DMF, 65°C, then HF | 2,3,6-Trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole | High | nih.gov |
Multicomponent Reaction Strategies (e.g., Groebke–Blackburn–Bienaymé Reaction)
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their ability to construct complex molecules in a single step from three or more starting materials, thereby enhancing atom economy and operational simplicity. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the synthesis of fused imidazoles, including the imidazo[2,1-b]thiazole scaffold. mdpi.comresearchgate.net
This reaction typically involves the condensation of an amidine (such as a 2-aminothiazole), an aldehyde, and an isocyanide. researchgate.net A notable advantage of the GBB reaction is its versatility, allowing for the introduction of diverse substituents at various positions of the heterocyclic core. For instance, a one-pot synthesis of imidazo[2,1-b]thiazoles has been developed using 3-formylchromone, 2-aminothiazole, and various isocyanides. mdpi.com The optimization of reaction conditions, such as solvent and temperature, has been shown to significantly improve yields. mdpi.comsciforum.net In some cases, the reaction can proceed efficiently without the need for a catalyst. mdpi.comsciforum.net
Table 2: Groebke–Blackburn–Bienaymé Reaction for Imidazo[2,1-b]thiazole Synthesis
| Amidine | Aldehyde | Isocyanide | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 2-Aminothiazole | 3-Formylchromone | tert-Butyl isocyanide | Toluene | 100 | 78 | mdpi.comsciforum.net |
| 2-Aminothiazole | 3-Formylchromone | Cyclohexyl isocyanide | Toluene | 100 | 77 | mdpi.comsciforum.net |
| 2-Aminothiazole | 3-Formylchromone | Benzyl isocyanide | Toluene | 100 | 76 | mdpi.comsciforum.net |
| 2-Aminothiazole | Various aldehydes | Various isocyanides | Methanol | Reflux | 33-98 | researchgate.net |
Catalytic Methodologies in Imidazothiazole Synthesis (e.g., Copper-Catalyzed A3-Coupling)
Catalytic methods offer an efficient and atom-economical approach to the synthesis of complex organic molecules. The copper-catalyzed A3-coupling (aldehyde-alkyne-amine) reaction has been successfully applied to the synthesis of functionalized imidazo[2,1-b]thiazoles. acs.org This three-component reaction involves the coupling of a 2-aminothiazole, an aldehyde, and a terminal alkyne, typically catalyzed by a copper(I) or copper(I,II) species. acs.orgnih.gov
The reaction proceeds through the formation of a propargylamine (B41283) intermediate, which then undergoes an intramolecular cyclization to form the fused imidazo[2,1-b]thiazole ring. This methodology allows for the construction of a wide variety of aryl-substituted imidazo[2,1-b]thiazoles with yields ranging from moderate to excellent. acs.org The use of different copper catalysts and ligands can influence the efficiency and selectivity of the reaction. mdpi.com
Table 3: Copper-Catalyzed A3-Coupling for Imidazo[2,1-b]thiazole Synthesis
| Amine | Aldehyde | Alkyne | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Aminothiazole | Benzaldehyde | Phenylacetylene | Cu(I,II) | 33-93 | acs.org |
| 2-Aminobenzothiazole | Benzaldehyde | Phenylacetylene | Cu(I,II) | up to quantitative | acs.org |
| Aniline | Aromatic/Aliphatic Aldehydes | Phenylacetylene | CuBr/RuCl3 | Good | mdpi.com |
| Piperidine | Aryl Aldehyde | Terminal Alkyne | Cu Salt | - | researchgate.net |
Application of Continuous Flow Chemistry for Enhanced Synthetic Efficiency
Continuous flow chemistry has gained significant traction as a technology that can enhance reaction efficiency, safety, and scalability. The application of continuous flow reactors to the synthesis of imidazo[2,1-b]thiazoles has been demonstrated to improve product yields and reduce reaction times compared to traditional batch processes. acs.org
Specifically, the copper-catalyzed A3-coupling for the synthesis of imidazo[2,1-b]thiazoles has been intensified in a continuous-flow reactor, leading to quantitative yields of the desired products. acs.org This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for optimizing complex multi-step sequences. Multistep continuous-flow systems have been developed for the synthesis of highly functionalized imidazo-containing heterocycles, showcasing the potential of this technology for the rapid generation of compound libraries. beilstein-journals.orgnih.gov
Green Chemistry Principles and Sustainable Synthetic Routes (e.g., PEG-400 as reaction medium)
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact. The use of polyethylene (B3416737) glycol (PEG-400) as a biodegradable, non-toxic, and recyclable reaction medium is a prime example of a green approach to the synthesis of imidazo[2,1-b]thiazoles and related heterocycles. researchgate.netresearchgate.netias.ac.in
PEG-400 has been successfully employed as a solvent for the synthesis of imidazo[2,1-b]thiazole derivatives, often in combination with microwave irradiation to accelerate reaction rates and improve yields. researchgate.net For instance, a one-pot cascade process for the synthesis of benzo[d]imidazo[2,1-b]thiazoles has been developed using a mixture of PEG-400 and water as the reaction medium under microwave irradiation, achieving excellent yields in short reaction times. researchgate.net This approach avoids the use of volatile and hazardous organic solvents, making the synthesis more environmentally friendly. ias.ac.innih.gov
Synthesis of Functionalized this compound Derivatives
The core this compound scaffold can be further elaborated to introduce a wide range of functional groups, which is crucial for modulating the biological activity of these compounds. Various synthetic strategies have been developed to access these functionalized derivatives.
One common approach involves the synthesis of a key intermediate, such as 6-methylimidazo[2,1-b]thiazole-5-carbohydrazide, which can then be converted into a variety of derivatives. nih.gov For example, this carbohydrazide (B1668358) can be reacted with ketones to form hydrazones, which can then undergo cyclocondensation with thioglycolic acid to yield 4-thiazolidinone (B1220212) derivatives. nih.gov
Another strategy involves the direct functionalization of the pre-formed imidazo[2,1-b]thiazole ring. For instance, imidazo[2,1-b]thiazole-chalcone conjugates have been synthesized via Claisen-Schmidt condensation. rsc.org Additionally, a series of novel imidazo[2,1-b]thiazole derivatives have been prepared and evaluated for their anticancer activity. nih.govelsevierpure.com The synthesis of 5,6-dihydroimidazo[2,1-b]thiazoles with antimicrobial properties has also been reported, highlighting the importance of this scaffold in drug discovery. nih.gov
Table 4: Examples of Functionalized this compound Derivatives
| Starting Material | Reagents and Conditions | Functionalized Product | Reference |
|---|---|---|---|
| 6-Methylimidazo[2,1-b]thiazole-5-carbohydrazide | Ketone, H2SO4, C2H5OH, reflux | 6-Methyl-N'-(alkylidene/cycloalkylidene)imidazo[2,1-b]thiazole-5-carbohydrazides | nih.gov |
| Hydrazone derivative | Thioglycolic acid, benzene, reflux | 3-[[(6-Methylimidazo[2,1-b]thiazole-5-yl)carbonyl]amino]-4-thiazolidinones | nih.gov |
| Resin-bound diamine | 1,1'-Thiocarbonyldiimidazole, α-haloketone, HF | 2,3,6-Trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole | nih.gov |
| Imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazole | Chalcone (B49325) precursors, Claisen-Schmidt condensation | Imidazo[2,1-b] nih.govacs.orgresearchgate.netthiadiazole–chalcones | rsc.org |
| 2-Aminothiazole derivatives | Various synthetic routes | Novel imidazo[2,1-b]thiazole derivatives | nih.govelsevierpure.com |
Introduction of Aromatic and Heteroaromatic Substituents
The incorporation of aromatic and heteroaromatic rings into the imidazo[2,1-b]thiazole structure is a widely explored avenue for modifying its properties. These substituents can be introduced at various positions on the bicyclic core.
One of the most common methods involves the cyclization of a 2-aminothiazole precursor with an α-haloketone bearing an aryl group. For example, the reaction between 2-aminothiazole and a phenacyl bromide derivative directly installs an aryl group at the 6-position of the resulting imidazo[2,1-b]thiazole ring. nih.govrsc.org
Aryl groups can also be introduced at the 2-position. The reaction of 2-mercaptoimidazoline with 1,3-diaryl-2-bromopentane-1,3-diones yields 3-aroyl-2-aryl-5,6-dihydroimidazo[2,1-b]thiazoles. nih.gov Additionally, aryl hydrazone functionalities have been synthesized by condensing 6-aryl-imidazo[2,1-b]thiazole-3-carbaldehyde with various aryl hydrazines. rsc.org These methods provide direct access to derivatives with aromatic substituents tethered through a hydrazone linker.
Heteroaromatic systems can be similarly introduced. The synthesis of imidazo[2,1-b]thiazole-benzimidazole conjugates demonstrates the coupling of two distinct heterocyclic pharmacophores. nih.gov Another example is the synthesis of benzo[d]imidazo[2,1-b]thiazole carboxamide derivatives, which are further functionalized with various phenyl-containing triazoles. rsc.org These complex structures are built up through multi-step syntheses, often involving the creation of an amide bond between the core scaffold and the desired substituent.
Table 2: Examples of Aromatic and Heteroaromatic Substitution
| Synthetic Strategy | Position of Substitution | Substituent Type | Example Product | Reference(s) |
|---|---|---|---|---|
| Cyclization of 2-aminothiazole with phenacyl bromide | 6-position | Aromatic (Phenyl) | 6-Phenyl-imidazo[2,1-b]thiazole | nih.govrsc.org |
| Condensation with aryl hydrazines | 3-position (via linker) | Aryl hydrazone | Imidazo[2,1-b]thiazole-based aryl hydrazones | rsc.org |
| Reaction with 1,3-diaryl-2-bromopentane-1,3-diones | 2-position | Aromatic (Aryl) | 3-Aroyl-2-aryl-5,6-dihydroimidazo[2,1-b]thiazole | nih.gov |
| Amide coupling | Carboxamide side chain | Heteroaromatic (Benzimidazole) | Imidazo[2,1-b]thiazole-benzimidazole conjugate | nih.gov |
Formation of Spiro and Fused Polycyclic Systems (e.g., spirothiazolidinone, spirooxindole, isoxazole)
The imidazo[2,1-b]thiazole scaffold serves as a foundation for the construction of more elaborate polycyclic architectures, including spirocyclic and fused-ring systems. These transformations often involve cycloaddition reactions or multi-step condensation sequences.
Spirooxindoles: A notable example is the stereoselective synthesis of spirooxindole-imidazo[2,1-b]thiazole hybrids. This is achieved through a one-pot, multi-component [3+2] cycloaddition reaction. researchgate.netmdpi.com The reaction involves an ethylene-functionalized imidazo[2,1-b]thiazole derivative, an isatin (B1672199) (the precursor to the oxindole (B195798) moiety), and a secondary amino acid like (R)-thiazolidine-4-carboxylic acid. The in situ generation of an azomethine ylide, which then reacts with the imidazothiazole derivative, leads to the formation of the complex bis-spiro compound. mdpi.com
Spirothiazolidinones: The synthesis of spirothiazolidinone derivatives of imidazo[2,1-b]thiazole has also been reported. These compounds are typically formed from acyl-hydrazone intermediates. For example, an acyl-hydrazone of imidazo[2,1-b]thiazole can be reacted with thioglycolic acid in the presence of a dehydrating agent to construct the spiro-fused thiazolidinone ring. nih.gov
Fused Isoxazoles: Fused polycyclic systems can be created by building a new ring onto the existing imidazo[2,1-b]thiazole core. For instance, (Z)-2-(arylidene)-5,6-dihydroimidazo[2,1-b] researchgate.netwisdomlib.orgthiazol-3(2H)-one derivatives can be condensed with hydroxylamine. researchgate.net This reaction leads to the formation of a new isoxazole (B147169) ring fused to the thiazole portion of the scaffold, resulting in 3-(aryl)-2,3,6,7-tetrahydroimidazo[2,1-b] researchgate.netwisdomlib.orgthiazolo[5,4-d]isoxazole derivatives. researchgate.net
Table 3: Synthesis of Spiro and Fused Polycyclic Systems
| Target System | Key Reaction Type | Reactants | Resulting Structure | Reference(s) |
|---|---|---|---|---|
| Spirooxindole | [3+2] Cycloaddition | Ethylene-based imidazo[2,1-b]thiazole, Isatin, Secondary amino acid | Spirooxindole-imidazo[2,1-b]thiazole hybrid | researchgate.netmdpi.com |
| Spirothiazolidinone | Cyclocondensation | Imidazo[2,1-b]thiazole acyl-hydrazone, Thioglycolic acid | Spirothiazolidinone-imidazo[2,1-b]thiazole derivative | nih.gov |
| Fused Isoxazole | Condensation/Cyclization | (Z)-2-(Arylidene)-5,6-dihydroimidazo[2,1-b]thiazol-3(2H)-one, Hydroxylamine | Imidazo[2,1-b]thiazolo[5,4-d]isoxazole | researchgate.net |
Construction of Hybrid Pharmacophores Incorporating the Imidazothiazole Scaffold
Pharmacophore hybridization, which involves covalently linking two or more distinct pharmacophoric units, is a modern strategy in medicinal chemistry to develop molecules with potentially enhanced or multi-target activities. wisdomlib.org The imidazo[2,1-b]thiazole scaffold is an attractive core for this approach.
Various hybrid molecules have been synthesized by combining the imidazo[2,1-b]thiazole nucleus with other well-known pharmacophores. For example, imidazothiadiazole–chalcone hybrids have been synthesized via Vilsmeier-Haack and Claisen-Schmidt reactions. mdpi.com This approach links the imidazo[2,1-b]thiazole core to a chalcone moiety, another privileged structure in medicinal chemistry.
Another strategy involves coupling the imidazo[2,1-b]thiazole scaffold with natural products. A series of imidazothiazole-coupled derivatives of the natural alkaloid noscapine (B1679977) have been prepared. acs.org In this work, nornoscapine was reacted with 4-(chloromethyl)thiazole-2-amine and then coupled with various bromomethyl ketones to generate the N-imidazothiazolyl noscapinoids. acs.org
The molecular hybridization strategy has also been used to generate imidazo[2,1-b]thiazole-hydrazone-thiazoles. benthamdirect.comnih.gov This involves creating a molecular system that incorporates both the imidazo[2,1-b]thiazole ring and a separate thiazole ring, often connected by a hydrazone linker. Similarly, imidazothiazole-thiazolidinone hybrids have been designed and synthesized, linking the core to a thiazolidinone moiety, which is another heterocycle of therapeutic interest. nih.gov
Table 4: Examples of Imidazothiazole-Based Hybrid Pharmacophores
| Hybrid Partner | Linkage Strategy | Example Hybrid Class | Reference(s) |
|---|---|---|---|
| Chalcone | Claisen-Schmidt Condensation | Imidazothiadiazole–chalcone hybrids | mdpi.com |
| Thiazole | Hydrazone Linker | Imidazo[2,1-b]thiazole-hydrazone-thiazoles | benthamdirect.comnih.gov |
| Noscapine (Natural Product) | Multi-step coupling | N-Imidazothiazolyl noscapinoids | acs.org |
| Thiazolidinone | Amide linkage/Cyclization | Imidazothiazole-thiazolidinone hybrids | nih.gov |
| Benzimidazole | Amide linkage | Imidazo[2,1-b]thiazole-benzimidazole conjugates | nih.gov |
| Sulfonyl Piperazine (B1678402) | Amide linkage | Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates | nih.gov |
Chemical Reactivity and Transformation Studies of 3 Methyl 5,6 Dihydroimidazo 2,1 B Thiazole Derivatives
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution is a foundational reaction for the synthesis of the 5,6-dihydroimidazo[2,1-b]thiazole core itself. The most common approach is a variation of the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a cyclic thiourea (B124793) with an α-haloketone. nih.gov In a typical synthesis, a resin-bound cyclic thiourea, acting as the nucleophile, is treated with an α-bromoketone. nih.gov The sulfur atom of the thiourea attacks the electrophilic carbon of the α-bromoketone, displacing the bromide ion in a classic S_N2 reaction.
This initial S-alkylation results in the formation of a resin-bound isothiourea intermediate. nih.gov The scope of this reaction is broad, allowing for the use of various α-haloketones, which in turn introduces diverse substituents at the 2- and 3-positions of the final imidazothiazole ring system. nih.gov This step is fundamental as it sets the stage for the subsequent cyclization that forms the bicyclic core.
Intramolecular and Intermolecular Cyclization Reactions
Cyclization reactions are critical for constructing the fused bicyclic imidazothiazole system and for elaborating upon it to create more complex molecular architectures.
The formation of the 5,6-dihydroimidazo[2,1-b]thiazole scaffold is a prime example of an intramolecular cyclization . Following the initial nucleophilic substitution that yields an isothiourea intermediate, a subsequent ring-closing step occurs. nih.gov This step involves the nucleophilic attack of a nitrogen atom from the imidazolidine (B613845) ring onto the carbonyl carbon of the ketone moiety. The reaction is typically completed by a dehydration step, often facilitated by strong acid treatment (e.g., anhydrous HF), which also serves to cleave the molecule from a solid support if used. nih.gov This process results in the formation of the fused five-membered thiazole ring, yielding the final 2,3,6-trisubstituted-5,6-dihydroimidazo[2,1-b]thiazole derivative. nih.gov The regioselectivity of this type of condensation can be influenced by reaction conditions such as pH. rsc.org
Intermolecular cyclization reactions dramatically expand the structural diversity of imidazo[2,1-b]thiazole (B1210989) derivatives. A notable example is the Groebke–Blackburn–Bienaymé reaction (GBBR), an isocyanide-based multicomponent reaction. mdpi.com This one-pot synthesis combines an aldehyde (like 3-formylchromone), an amino-heterocycle (like 2-aminothiazole), and an isocyanide. mdpi.com The reaction proceeds without a catalyst to afford complex imidazo[2,1-b]thiazole structures, demonstrating high atom economy and efficiency compared to classical stepwise methods. mdpi.com
Derivatization through Condensation Reactions (e.g., Knoevenagel Condensation)
Condensation reactions are a powerful tool for functionalizing the pre-formed 5,6-dihydroimidazo[2,1-b]thiazole core, particularly at active methylene (B1212753) positions. The Knoevenagel condensation is frequently employed for this purpose. uran.ua
This reaction involves the condensation of a carbonyl group with a compound containing an active methylene group, catalyzed by a weak base. For imidazothiazole derivatives, 5,6-dihydroimidazo[2,1-b]thiazolone can be reacted with a variety of substituted aromatic aldehydes. uran.uaresearchgate.net The reaction is typically conducted in boiling acetic acid with anhydrous sodium acetate (B1210297) acting as the catalyst. uran.ua This process leads to the formation of 2-arylidene-substituted derivatives, effectively introducing a diverse range of aryl groups onto the heterocyclic core. uran.uaresearchgate.net The products are useful for developing novel pharmacological agents. uran.ua
Below is a table summarizing examples of Knoevenagel condensation with 5,6-dihydroimidazo[2,1-b]thiazolone and various aldehydes. uran.ua
Table 1: Examples of Knoevenagel Condensation Reactions
Oxidation and Reduction Pathways of the Imidazothiazole Core
The oxidation and reduction of the imidazothiazole core are important transformations, particularly in the context of drug metabolism and the synthesis of new analogues.
The sulfur atom in the thiazole ring is susceptible to oxidation . Kinetic studies on the oxidation of Levamisole hydrochloride, a phenyl-substituted derivative, with bromamine-T in an acidic medium have shown that the reaction occurs with a 1:1 stoichiometry. iosrjournals.org The identified product of this controlled oxidation is Levamisole S-oxide, confirming that the sulfur atom is the primary site of oxidation. iosrjournals.org Metabolic studies of Levamisole further support this, indicating that biotransformation pathways include oxidation of the thiazole sulfur to form both sulfoxide (B87167) and sulfone derivatives. inchem.org
The reduction of the 5,6-dihydroimidazo[2,1-b]thiazole core is less documented in the chemical literature. Theoretically, the C=N double bond (imine moiety) within the imidazole (B134444) portion of the ring system could be a target for reduction using appropriate reducing agents, which would yield a fully saturated tetrahydroimidazo[2,1-b]thiazole derivative. However, specific studies detailing the conditions and outcomes of such chemical reductions on 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole were not found in the reviewed literature.
Structural and Conformational Analysis of 3 Methyl 5,6 Dihydroimidazo 2,1 B Thiazole Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial characterization of newly synthesized 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives. Techniques such as NMR, IR, and mass spectrometry provide complementary information that, when combined, offers a comprehensive structural profile of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. In the context of this compound derivatives, ¹H and ¹³C NMR spectra provide definitive evidence for their formation and detailed structural features.
In ¹H NMR spectra of imidazo[2,1-b]thiazole (B1210989) derivatives, the protons on the fused ring system exhibit characteristic chemical shifts. For instance, the protons of the imidazothiazole core often appear as singlets or multiplets in the aromatic region of the spectrum. acs.org The protons of the dihydro-thiazole portion of the 5,6-dihydroimidazo[2,1-b]thiazole ring system typically appear as multiplets in the aliphatic region, with specific patterns depending on the substitution and stereochemistry at the chiral centers. nih.gov For example, in (R)-6-benzyl-2,3-diphenyl-5,6-dihydroimidazo[2,1-b]thiazole, the methylene (B1212753) protons of the dihydro-thiazole ring appear as complex multiplets around 2.79-4.61 ppm. nih.gov
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the imidazo[2,1-b]thiazole core resonate at characteristic chemical shifts, which are influenced by the electronic environment created by substituents. nih.govtandfonline.com For example, the carbons of the imidazothiazole ring in chalcone-based derivatives have been observed at chemical shifts including approximately δ 111.43, 114.10, 130.59, 130.74, and 130.82 ppm. tandfonline.com The presence of a methyl group at the 3-position would be confirmed by a characteristic signal in the upfield region of the ¹³C NMR spectrum.
The following table summarizes representative NMR data for various imidazo[2,1-b]thiazole derivatives from the literature.
| Compound/Derivative Class | Nucleus | Characteristic Chemical Shifts (δ, ppm) | Reference |
| (5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | ¹H | 8.08 (s, 1H), 7.72 (d, 2H), 7.66 (s, 1H), 7.64 (d, 2H), 7.46 (d, 2H), 7.18 (d, 2H), 3.76 (s, 4H), 3.01 (s, 4H), 2.41 (s, 3H), 2.30 (s, 3H) | nih.gov |
| (5-(p-Tolyl)imidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone | ¹³C | 158.6, 147.6, 146.3, 143.9, 136.3, 132.0, 131.2, 130.0, 129.2, 127.6, 124.7, 124.0, 116.7, 109.6, 45.6, 21.0, 20.8 | nih.gov |
| 2-Phenylbenzo[d]imidazo[2,1-b]thiazole | ¹H | 7.88 (s, 1H), 7.86–7.83 (m, 2H), 7.61 (d, 1H), 7.50 (d, 1H), 7.41–7.35 (m, 3H), 7.29–7.27 (m, 1H), 7.26–7.24 (m, 1H) | rsc.org |
| 2-Phenylbenzo[d]imidazo[2,1-b]thiazole | ¹³C | 148.07, 147.61, 133.83, 132.12, 130.24, 128.77, 127.55, 126.21, 125.21, 124.88, 124.35, 112.65, 106.93 | rsc.org |
| (R)-6-benzyl-2,3-diphenyl-5,6-dihydroimidazo[2,1-b]thiazole | ¹H | 2.79 (dd, 1H), 3.00 (dd, 1H), 3.29 (t, 1H), 3.70 (t, 1H), 4.61 (m, 1H), 7.02 (m, 2H), 7.19 (m, 4H), 7.27 (m, 4H), 7.35 (m, 2H), 7.41 (m, 3H) | nih.gov |
| (R)-6-benzyl-2,3-diphenyl-5,6-dihydroimidazo[2,1-b]thiazole | ¹³C | 42.2, 52.1, 72.8, 111.9, 126.5, 127.5, 127.9, 128.6, 129.2, 129.4, 129.5, 129.7, 129.8, 130.7, 132.7, 132.8, 139.0, 163.9 | nih.gov |
| Chalcone-based imidazo[2,1-b]thiazole (ITC-1) | ¹³C | 55.55 (OCH₃), 111.43, 114.10, 130.59, 130.74, 130.82 (imidazo[2,1-b]thiazole ring carbons), 186.01 (chalcone C=O) | tandfonline.com |
Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectra of imidazo[2,1-b]thiazole derivatives display characteristic absorption bands corresponding to the vibrations of specific bonds. nih.gov For the this compound scaffold, important vibrations include C-H stretching of the methyl and methylene groups, C=N and C=C stretching within the imidazole (B134444) ring, and C-S stretching of the thiazole (B1198619) ring.
The presence of various substituents introduces additional characteristic peaks. For example, carbonyl (C=O) stretching bands are prominent in derivatives containing amide or ketone functionalities, typically appearing in the range of 1660-1725 cm⁻¹. nih.govmdpi.com N-H stretching vibrations are observed for derivatives with amine or amide groups, usually in the region of 3100-3500 cm⁻¹. nih.govmdpi.com
The table below provides a summary of characteristic IR absorption frequencies for functional groups commonly found in imidazo[2,1-b]thiazole derivatives.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |
| N-H (Amide/Amine) | Stretching | 3100 - 3400 | nih.gov |
| Aromatic C-H | Stretching | 3000 - 3150 | nih.gov |
| Aliphatic C-H | Stretching | 2850 - 3000 | nih.gov |
| C=O (Amide I) | Stretching | 1666 - 1678 | nih.gov |
| C=O (Thiazolidinone) | Stretching | ~1712 | nih.gov |
| C=N (Hydrazone) | Stretching | 1587 - 1591 | nih.gov |
| Imidazo[2,1-b]thiazole Ring | Skeletal Vibrations | 1465 - 1546 | nih.gov |
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For derivatives of this compound, the molecular ion peak (M⁺ or [M+H]⁺) confirms the molecular weight of the synthesized compound. nih.govtandfonline.comrsc.orgnih.gov
The fragmentation of the imidazo[2,1-b]thiazole core can provide valuable structural insights. Cleavage of the imidazole ring is a common fragmentation pathway. researchgate.net The specific fragmentation pattern is highly dependent on the nature and position of the substituents on the core structure. For example, in aromatic ketones, a primary fragmentation is the loss of the alkyl or aryl radical (R•) via α-cleavage, followed by the loss of carbon monoxide (CO). miamioh.edu The analysis of these fragment ions helps to piece together the structure of the parent molecule. The fragmentation of the 5,6-dihydro-thiazole ring can involve ring-opening and subsequent cleavage, providing information about the substituents at the 5- and 6-positions.
X-ray Crystallography for Absolute and Relative Configuration Determination
While spectroscopic methods provide information about connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute and relative stereochemistry of chiral centers. For derivatives of this compound, which can contain multiple stereocenters, this technique is invaluable.
By obtaining suitable single crystals, the precise bond lengths, bond angles, and torsional angles of the molecule can be determined. tandfonline.comnih.gov This information confirms the fused ring system's geometry and the spatial orientation of all its substituents. For example, an X-ray study of a chalcone-based imidazo[2,1-b]thiazole derivative provided definitive proof of its molecular structure. tandfonline.com Similarly, the molecular structure of a thiazole-methylsulfonyl derivative was confirmed by single-crystal X-ray diffraction. nih.gov This technique is the gold standard for establishing the absolute configuration of enantiomerically pure compounds, which is crucial as different stereoisomers can have vastly different biological activities. nih.govnih.gov
Investigation of Conformational Isomerism and Stereochemical Implications
The 5,6-dihydroimidazo[2,1-b]thiazole ring system is not planar. The dihydro-thiazole portion of the fused system adopts a non-planar conformation, which can lead to different conformational isomers. The specific conformation is influenced by the nature and size of the substituents at positions 3, 5, and 6.
The presence of chiral centers, particularly at positions 5 and 6 of the dihydro-thiazole ring, introduces stereoisomerism (enantiomers and diastereomers). The synthesis of these compounds can lead to racemic mixtures or diastereomeric mixtures, which may require separation and characterization. nih.gov The stereochemical configuration can have profound implications for the molecule's biological activity. Studies have shown that modifying the stereochemistry at the 6-position from an (S)- to an (R)-configuration can significantly increase the antimicrobial activity of certain 5,6-dihydroimidazo[2,1-b]thiazole derivatives. nih.gov This highlights the importance of controlling and determining the stereochemistry when developing these compounds for therapeutic applications. The synthesis of specific stereoisomers is a key challenge and an important area of research for this class of compounds. nih.gov
Computational and Theoretical Chemistry Applications in 3 Methyl 5,6 Dihydroimidazo 2,1 B Thiazole Research
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, stability, and reactivity of molecules. While specific DFT studies on 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole are not extensively documented in the reviewed literature, research on the related benzo[d]imidazo[2,1-b]thiazole scaffold provides significant insights into the application of this methodology.
Researchers have employed DFT to analyze the electronic properties of these fused heterocyclic systems. nih.gov Such studies often involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap (ΔE) between HOMO and LUMO is a critical parameter for determining the chemical reactivity and stability of a molecule. nih.gov For instance, a smaller energy gap generally implies higher reactivity. In studies of benzo[d]imidazo[2,1-b]thiazole derivatives, DFT analysis revealed that different substituents significantly influence the electronic structure; methoxy-substituted compounds were found to have higher reactivity (ΔE = 3.86 eV), whereas halogenated derivatives showed increased chemical stability (ΔE = 4.24 eV). nih.gov
Furthermore, Molecular Electrostatic Potential (MESP) analysis, derived from DFT calculations, is used to visualize the charge distribution across a molecule. nih.gov MESP maps highlight electrophilic (positive potential, typically blue) and nucleophilic (negative potential, typically red) regions. For benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives, MESP diagrams showed high negative potential around the oxygen atoms of the sulfonamide group, identifying them as likely hydrogen-bond acceptor sites, which is crucial for binding to biological targets. nih.gov These computational analyses help rationalize structure-activity relationships, explaining how substitutions, such as the addition of halogens, can enhance biological activity through their electron-withdrawing effects. nih.gov
Molecular Modeling and Simulation Approaches for Conformational Analysis
Molecular modeling and simulation are fundamental to understanding the three-dimensional structure of a molecule, which is a key determinant of its biological activity. Conformational analysis, a subset of molecular modeling, aims to identify the most stable spatial arrangements (conformers) of a molecule. This is typically achieved by generating a wide range of possible conformers and then using computational methods to calculate the potential energy of each, with the lowest energy conformer being the most stable and likely the most biologically relevant.
For the imidazo[2,1-b]thiazole (B1210989) scaffold and its derivatives, conformational analysis is an integral preliminary step in more complex computational studies like Quantitative Structure-Activity Relationship (QSAR) and molecular docking. For example, in the development of 3D-QSAR models for thiazole (B1198619) derivatives, a crucial step involves generating conformers and performing energy minimization to hypothesize the active conformation that binds to a biological target. The optimized, low-energy geometries of these molecules are essential for aligning them and building a predictive model. The stability of these molecules is enhanced by the planar nature of the fused benzimidazole-thiazole core, which allows for extended π-conjugation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence activity, QSAR models can be used to predict the potency of newly designed, unsynthesized molecules, thereby guiding drug design.
While no specific QSAR studies for this compound were found, research on related thiazole derivatives demonstrates the utility of this approach. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. These methods build models based on the steric and electrostatic fields of a set of aligned molecules. For a series of 1,2,4,5-tetrazine (B1199680) derivatives with antitumor activity, 3D-QSAR models were generated with high predictive abilities, which provided a tool for designing more potent analogs. These models can guide chemists in modifying a lead compound to enhance its interaction with a target, for example, by suggesting where to add or remove specific functional groups to improve binding affinity.
Molecular Docking Investigations with Biological Targets
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid). This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action. Numerous docking studies have been performed on the imidazo[2,1-b]thiazole scaffold against various biological targets.
Docking studies have successfully predicted the binding interactions of imidazo[2,1-b]thiazole derivatives with a range of protein targets, helping to elucidate their potential therapeutic applications. However, no docking studies involving MECP synthase or Human peroxiredoxin 5 with this scaffold were identified in the reviewed literature.
Nonetheless, research has shown strong interactions with other important proteins:
Antitubercular Targets: Derivatives of benzo[d]imidazo[2,1-b]thiazole have been docked against the DprE1 enzyme and Pantothenate synthetase of Mycobacterium tuberculosis. nih.govrsc.org The most active compounds exhibited potent binding affinities, with docking scores ranging from -5.9 to -6.2 kcal/mol against DprE1. nih.gov Molecular dynamics studies were also used to confirm the stability of the protein-ligand complex. rsc.org
Anticancer Targets: Imidazo[2,1-b]thiazole-chalcone conjugates were shown to bind efficiently with tubulin, inhibiting its polymerization, which is a key mechanism for anticancer drugs. nih.gov In another study, newly synthesized thiadiazole derivatives linked to an imidazo[2,1-b]thiazole moiety were docked against Glypican-3 (GPC-3) protein, a target associated with hepatocellular carcinoma. nih.govnih.gov These compounds displayed good binding affinities, with the most promising derivative showing a binding score of -10.30 kcal/mol. nih.gov
Table 1: Molecular Docking of Imidazo[2,1-b]thiazole Derivatives with Protein Targets
| Derivative Class | Protein Target | Biological Activity | Notable Finding | Citation(s) |
|---|---|---|---|---|
| Benzo[d]imidazo[2,1-b]thiazole | DprE1 Enzyme (Mtb) | Antitubercular | Binding affinities of -6.2 to -5.9 kcal/mol. | nih.gov |
| Benzo[d]imidazo[2,1-b]thiazole | Pantothenate synthetase (Mtb) | Antitubercular | Docking studies helped understand the putative binding pattern. | rsc.org |
| Imidazo[2,1-b]thiazole-chalcone | Tubulin | Anticancer | Conjugates interact and bind efficiently with the tubulin protein. | nih.gov |
| Imidazo[2,1-b]thiazole-thiadiazole | Glypican-3 (GPC-3) | Anticancer (Hepatic) | Strong binding interactions with scores from -10.30 to -6.90 kcal·mol−1. | nih.govnih.gov |
| Benzo[d]imidazo[2,1-b]thiazole | 2,2-dialkylglycine decarboxylase | Antibacterial | A derivative showed a docking score of -7.9 kcal/mol. | nih.gov |
In addition to proteins, DNA is a significant target for therapeutic agents. Computational studies have explored the interaction between 5,6-dihydroimidazo[2,1-b]thiazole derivatives and DNA. Molecular docking approaches have been used to model the formation of a complex between these compounds and calf thymus DNA (ctDNA). These studies help to understand the binding mode, which can occur through intercalation, groove binding, or electrostatic interactions. Furthermore, some 5,6-dihydroimidazo[2,1-b]thiazoles have been identified as inhibitors of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication. nih.gov This suggests that the antimicrobial action of these compounds may stem from their ability to interfere with DNA structure and function. nih.gov
In Silico Prediction of Chemical Properties Relevant to Biological Activity
The journey of a drug from administration to its target involves overcoming several physiological barriers, governed by its physicochemical properties. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is now a standard practice in early-stage drug discovery. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities, reducing late-stage failures.
For various imidazo[2,1-b]thiazole and related thiazole derivatives, computational tools have been used to predict their ADMET profiles. rsc.orgnih.gov These studies often analyze properties such as lipophilicity (LogP), water solubility, intestinal absorption, blood-brain barrier (BBB) penetration, and potential for inhibiting key metabolic enzymes like Cytochrome P450 (CYP) isoforms. For example, in silico ADMET studies on certain thiazole Schiff base derivatives validated their potential for good oral bioavailability. nih.gov Similarly, predictions for benzo-[d]-imidazo-[2,1-b]-thiazole derivatives were conducted as part of their design process to ensure favorable pharmacokinetic properties. rsc.org
Table 2: Representative In Silico ADMET Parameters Predicted for Thiazole Derivatives
| Parameter | Description | Desired Range/Outcome | Citation(s) |
|---|---|---|---|
| Absorption | |||
| Water Solubility (LogS) | Predicts solubility in water. | Moderately to highly soluble | scielo.br |
| Intestinal Absorption | Predicts the percentage of drug absorbed through the human intestine. | High | nih.gov |
| Distribution | |||
| Blood-Brain Barrier (BBB) | Predicts whether the compound can cross the BBB. | Varies based on target (CNS or peripheral) | rsc.org |
| Metabolism | |||
| CYP2D6/3A4 Inhibition | Predicts if the compound inhibits major metabolic enzymes. | Non-inhibitor is preferred to avoid drug-drug interactions. | rsc.org |
| Toxicity | |||
| hERG Inhibition | Predicts potential for cardiotoxicity. | Non-inhibitor | - |
| Ames Test | Predicts mutagenicity. | Non-mutagenic | nih.gov |
Preclinical Mechanistic Investigations and Target Interactions of 3 Methyl 5,6 Dihydroimidazo 2,1 B Thiazole Derivatives
Elucidation of Molecular Mechanisms of Action
Derivatives of the imidazo[2,1-b]thiazole (B1210989) scaffold exert their biological effects through a variety of molecular mechanisms. A primary mode of action is the inhibition of crucial cellular enzymes, including various protein kinases, Dihydrofolate reductase (DHFR), and DNA gyrase. nih.govnih.govresearchgate.net By targeting these enzymes, the compounds can disrupt critical cellular processes.
Another significant mechanism is the modulation of cytoskeletal dynamics, specifically through the inhibition of tubulin polymerization. nih.gov This action interferes with microtubule formation, a process vital for cell division, motility, and intracellular transport.
Furthermore, these compounds have been shown to interact with and modulate the activity of key cellular receptors, such as Epidermal Growth Factor Receptor (EGFR) and serotonin (B10506) receptors. nih.govresearchgate.net Some derivatives also show potential for interacting with GABAA receptors. nih.gov The binding to these receptors can trigger or block downstream signaling pathways, leading to a range of cellular responses. The versatility of the imidazo[2,1-b]thiazole core allows for structural modifications that can fine-tune its affinity and selectivity for these diverse molecular targets. nih.govrsc.org
Interaction with Cellular Enzyme Systems
Imidazo[2,1-b]thiazole derivatives have been identified as potent inhibitors of several protein kinases, which are critical regulators of cellular signaling pathways. nih.govnih.govnih.gov
Epidermal Growth Factor Receptor (EGFR) and HER2 Kinase: Several studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as inhibitors of EGFR and HER2 kinases, which are often overexpressed in various cancers. nih.govnih.gov Certain 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole derivatives have demonstrated potent dual inhibitory activity against both EGFR and HER2. For instance, compound 39 and 43 (from a synthesized series) were identified as powerful dual inhibitors. nih.gov The inhibitory activities of some benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives against EGFR kinase were found to be consistent with their anti-proliferative effects. nih.gov
Pim1 Kinase: Bis-thiazole derivatives have been investigated as inhibitors of Pim1 kinase, a proto-oncogene involved in cell cycle progression and apoptosis. nih.gov Inhibition of Pim1 can lead to the activation of tumor suppressor proteins, halting the cell cycle at the G1/S phase. nih.gov Specific synthesized bis-thiazole derivatives showed significant Pim1 inhibitory activity. nih.gov
Dihydrofolate Reductase (DHFR): The DHFR enzyme is a validated target for cancer and infectious diseases. Novel 3-methyl-imidazo[2,1-b]thiazole-based analogues have been synthesized and evaluated for their inhibitory profile against DHFR. researchgate.net Compounds 22 and 23 from this series displayed potent inhibition of DHFR, with activity comparable to the established inhibitor Methotrexate. researchgate.net
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 39 | EGFR | 0.153 | nih.gov |
| Compound 39 | HER2 | 0.108 | nih.gov |
| Compound 43 | EGFR | 0.122 | nih.gov |
| Compound 43 | HER2 | 0.078 | nih.gov |
| Compound 3b | Pim1 | 0.32 | nih.gov |
| Compound 8b | Pim1 | 0.24 | nih.gov |
| Compound 22 | DHFR | 0.079 | researchgate.net |
| Compound 23 | DHFR | 0.085 | researchgate.net |
| Compound 42 | DHFR | 0.123 | nih.gov |
Thiazole-containing compounds have been developed as inhibitors of tubulin polymerization, a key target for anticancer agents. nih.gov By combining a 3,4,5-trimethoxyphenyl moiety, known for its presence in tubulin inhibitors like combretastatin (B1194345) A-4, with a thiazole (B1198619) ring, researchers have created potent modulators. nih.gov
Investigations into a series of 2,4-disubstituted thiazole derivatives revealed that several compounds remarkably inhibit tubulin polymerization. nih.gov The most active compounds demonstrated inhibitory potency exceeding that of the reference drug combretastatin A-4. nih.gov This suggests that the imidazo[2,1-b]thiazole scaffold can be effectively utilized to design agents that disrupt microtubule function. nih.gov
| Compound | IC₅₀ (µM) | Reference |
|---|---|---|
| Compound 5c | 2.95 ± 0.18 | nih.gov |
| Compound 7c | 2.00 ± 0.12 | nih.gov |
| Compound 9a | 2.38 ± 0.14 | nih.gov |
| Combretastatin A-4 (Reference) | 2.96 ± 0.18 | nih.gov |
Molecular docking studies have provided detailed insights into how these derivatives interact with the active sites of their target enzymes.
EGFR Binding: Docking results for benzo nih.govresearchgate.netimidazo[2,1-b]thiazole derivatives revealed that they bind to the EGFR kinase domain in a manner similar to the known inhibitor gefitinib. A crucial interaction is the formation of a hydrogen bond with the MET793 residue in the enzyme's active site. nih.gov Other interacting residues include LEU718, VAL726, and ALA743, indicating that these compounds could be potent EGFR inhibitors. nih.gov
DHFR Binding: For 3-methyl-imidazo[2,1-b]thiazole derivatives targeting DHFR, modeling simulations showed a high affinity binding within the enzyme's pocket. researchgate.net Key interactions included hydrogen bonding and π-π stacking with critical amino acid residues such as Arg22 and Phe31. researchgate.net
DNA Gyrase Binding: Some 5,6-dihydroimidazo[2,1-b]thiazoles have been shown to inhibit DNA gyrase activity. nih.govnih.gov This suggests a binding interaction that interferes with the enzyme's ability to manage DNA supercoiling, a mechanism distinct from kinase or tubulin inhibition. nih.gov
Receptor Binding and Modulation (e.g., Serotonin Receptors, EGFR, GABA-A Receptors)
In addition to enzyme inhibition, imidazo[2,1-b]thiazole derivatives have been characterized as ligands for various cell surface and intracellular receptors.
Serotonin Receptors: N¹-Arylsulfonyltryptamines containing an imidazo[2,1-b] nih.govresearchgate.netthiazole core have been identified as high-affinity 5-HT₆ receptor ligands. researchgate.net Specifically, N¹-(6-chloroimidazo[2,1-b] nih.govresearchgate.netthiazole-5-sulfonyl)tryptamine (11q) was found to be a potent and selective full agonist for the 5-HT₆ receptor, with a high binding affinity. researchgate.net The compound demonstrated good selectivity in a panel of over 40 other receptors and ion channels. researchgate.net
Epidermal Growth Factor Receptor (EGFR): As discussed in the kinase inhibition section, the interaction of these derivatives with EGFR is a key mechanism of action. nih.govnih.gov The binding of these compounds to the EGFR tyrosine kinase domain blocks the signal transduction pathway that promotes cell proliferation and survival. nih.gov The 5-(4-substituted phenyl)-imidazo[2,1-b]thiazole moiety has been identified as crucial for this activity. researchgate.net
GABA-A Receptors: While research on imidazo[2,1-b]thiazoles specifically targeting GABA-A receptors is emerging, related heterocyclic structures like imidazobenzodiazepines are well-known modulators of these receptors. nih.govresearchgate.net These compounds bind to the benzodiazepine (B76468) site at the interface of the α and γ2 subunits. researchgate.net The selectivity for different α-subunits (α1-6) is a key area of investigation, with α5-containing receptors being a target for cognitive disorders. nih.gov The potential for imidazo[2,1-b]thiazole derivatives to selectively modulate GABA-A receptor subtypes remains an area for future exploration.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| Compound 11q | 5-HT₆ | 2 nM | researchgate.net |
| SH53d-ester | GABA-A (α1β3γ2) | 21 nM | researchgate.net |
| SH53d-ester | GABA-A (α5β3γ2) | 10 nM | researchgate.net |
Influence on Intracellular Biochemical Pathways
The interaction of 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives with their molecular targets initiates cascades that profoundly influence intracellular biochemical pathways.
Apoptosis and Cell Cycle Arrest: Inhibition of EGFR/HER2 and DHFR by imidazo[2,1-b]thiazole derivatives has been shown to induce cytotoxicity through the activation of apoptosis and cell cycle arrest. nih.govresearchgate.net For example, compounds 39 and 43 induced cell cycle arrest at the G1/S and G1 phases, respectively, leading to apoptosis in breast cancer cell lines. nih.gov Similarly, inhibition of Pim1 kinase by bis-thiazole derivatives stops the cell cycle at the G1/S checkpoint by preventing the phosphorylation and subsequent inactivation of tumor suppressor proteins. nih.gov
EGFR Signaling Pathway: By inhibiting EGFR, these compounds block the downstream signal transduction cascade that involves pathways like Ras/Raf/MEK/ERK and PI3K/Akt/mTOR. nih.gov These pathways are fundamental for processes like cell proliferation, angiogenesis, and metastasis. nih.gov
GABAergic Neurotransmission: Modulation of 5-HT₆ and GABA-A receptors can influence neurotransmitter systems. researchgate.netnih.gov For instance, the 5-HT₆ agonist 11q was shown to increase GABA levels in the rat frontal cortex, highlighting a direct impact on the balance of inhibitory neurotransmission. researchgate.net
Structure Activity Relationship Sar Studies for Optimized Biological Potency
Systematic Analysis of Substituent Effects on Biological Activity
The biological activity of imidazo[2,1-b]thiazole (B1210989) derivatives is significantly influenced by the nature and position of substituents on the fused ring system.
In the context of antitubercular activity, a series of 36 new imidazo[2,1-b]thiazoles were synthesized and evaluated. The results indicated that specific substitutions were critical for potent activity. For instance, compounds 4a1 , 4a2 , 4b3 , 4b4 , 4d5 , and 4e4 demonstrated significant antitubercular activity with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL against Mycobacterium tuberculosis H37Rv. connectjournals.com Similarly, in a study of benzo-[d]-imidazo-[2,1-b]-thiazole derivatives, the presence of a 4-nitro phenyl moiety in compound IT10 and a 2,4-dichloro phenyl moiety in compound IT06 resulted in significant activity against M. tuberculosis H37Ra, with IC50 values of 2.32 µM and 2.03 µM, respectively. rsc.org Another study on 2-(aryl)benzo[d]imidazo[2,1-b]thiazole-7-sulfonamide derivatives found that compounds with specific substitutions on the phenyl ring (5b , 5d , and 5h ) showed potent antitubercular activity with MIC values of 1.6 µg/mL. nih.gov
For anti-inflammatory applications, a series of imidazo[2,1-b]thiazole analogs were developed as selective COX-2 inhibitors. The study revealed that both the potency and selectivity of COX-2 inhibition were affected by the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring. nih.govnih.gov Specifically, compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) was identified as a highly potent and selective COX-2 inhibitor, with an IC50 value of 0.08 µM for COX-2 and over 100 µM for COX-1. nih.govnih.gov This highlights the importance of the substituent at the C-5 position for achieving selective inhibition.
In the development of anticancer agents, structural optimization of imidazo[2,1-b]thiazole derivatives as B-Raf V600E inhibitors showed that substituting a 3-fluoro group with a m-nitrophenyl group at position 6 led to enhanced activity. researchgate.net The nitro group provided an additional hydrogen bond acceptor, which could lead to stronger interactions with the target enzyme. researchgate.net Compounds 13a , 13g , and 13f from this series exhibited very high potency against mutated B-Raf, with IC50 values of 0.021 µM, 0.035 µM, and 0.020 µM, respectively. researchgate.net
The following table summarizes the effect of different substituents on the antitubercular activity of imidazo[2,1-b]thiazole derivatives against M. tuberculosis.
| Compound | Substituent(s) | Biological Activity (MIC or IC50) | Reference |
|---|---|---|---|
| 4a1 | Specific substitutions (details proprietary) | 1.6 µg/mL | connectjournals.com |
| 4a2 | Specific substitutions (details proprietary) | 1.6 µg/mL | connectjournals.com |
| IT10 | 4-nitro phenyl moiety | IC50: 2.32 µM | rsc.org |
| IT06 | 2,4-dichloro phenyl moiety | IC50: 2.03 µM | rsc.org |
| 5b, 5d, 5h | Specific aryl sulfonamide substitutions | 1.6 µg/mL | nih.gov |
Impact of Stereochemistry on Molecular Recognition and Potency
Stereochemistry plays a pivotal role in the biological activity of chiral molecules, as enantiomers can exhibit different pharmacological profiles. The 5,6-dihydroimidazo[2,1-b]thiazole scaffold contains a chiral center at the 6-position, making it an interesting candidate for stereochemical studies.
In an effort to develop new antimicrobial agents, a study focused on 5,6-dihydroimidazo[2,1-b]thiazole compounds. nih.govnih.gov A key finding was that the stereochemistry at the 6-position had a profound impact on antimicrobial activity. When the (S)-6 configuration was replaced with the (R)-6 configuration, the resulting (R)-isomers showed a twofold increase in their antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov The most active compound, an (R)-isomer, displayed a MIC90 value of 3.7 µg/mL against MRSA. nih.gov This demonstrates that the specific three-dimensional arrangement of the atoms is crucial for effective interaction with the biological target, which in this case was suggested to be DNA gyrase. nih.govnih.gov The enhanced activity of the (R)-isomers suggests a better fit and/or stronger binding interactions within the active site of the target enzyme compared to their (S)-enantiomers.
The following table illustrates the impact of stereochemistry on the antimicrobial activity of 5,6-dihydroimidazo[2,1-b]thiazole derivatives.
| Compound Configuration | Relative Antimicrobial Activity | Reference |
|---|---|---|
| (S)-6 configuration | Base Activity | nih.gov |
| (R)-6 configuration | Two-fold increase | nih.gov |
Rational Design and Optimization of Imidazothiazole Scaffolds for Enhanced Biological Performance
Rational drug design involves the development of new therapeutic agents based on a known biological target. This approach has been successfully applied to the imidazo[2,1-b]thiazole scaffold to enhance its biological performance.
One strategy involves the structural optimization of existing inhibitors. For example, based on previously reported 3-fluoro substituted imidazo[2,1-b]thiazole-based B-Raf inhibitors, a new series of derivatives was designed with a m-nitrophenyl group at position 6. researchgate.net This modification was intended to preserve the electron-withdrawing properties while altering the polarity and introducing an additional hydrogen bond acceptor to improve binding with the target enzyme. researchgate.net This rational approach led to the development of compounds with significantly improved inhibitory activity against mutated B-Raf. researchgate.net
Another aspect of rational design is to address potential metabolic liabilities. For instance, in the development of 5,6-diarylimidazo[2,1-b]thiazole as selective COX-2 inhibitors, there was concern about the potential for cytochrome P450-mediated S-oxidation of the thiazole (B1198619) sulfur, which could lead to reactive metabolites. researchgate.net To mitigate this, derivatives with electron-withdrawing substituents on the heterocyclic rings were prepared, which were found to be less susceptible to metabolism. researchgate.net
Molecular docking and dynamics simulations are powerful tools in rational drug design. In the development of imidazo[2,1-b]thiazole derivatives as antitubercular agents, molecular docking studies were used to predict the binding patterns of the most active compounds against the pantothenate synthetase of M. tuberculosis. rsc.orgsemanticscholar.org Similarly, in the design of novel imidazole (B134444) derivatives as EGFR inhibitors, molecular docking and dynamics simulations confirmed the stable binding of the most potent compounds within the EGFR active sites, which was consistent with the experimental findings. nih.gov These computational methods provide valuable insights into the molecular interactions between the ligand and its target, guiding the optimization of the scaffold for enhanced biological performance.
Future Research Directions and Applications of 3 Methyl 5,6 Dihydroimidazo 2,1 B Thiazole As a Chemical Scaffold
Advancements in Asymmetric and Regioselective Synthetic Methodologies
The development of efficient and stereocontrolled synthetic routes is paramount for exploring the full potential of the 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole scaffold. While general methods for the synthesis of related imidazo[2,1-b]thiazole (B1210989) systems exist, future research should focus on methodologies that allow for precise control over stereochemistry and regiochemistry, particularly for the 3-methyl substituted dihydro variant.
Future advancements in the asymmetric synthesis of this scaffold could involve the use of chiral catalysts or auxiliaries to introduce stereocenters in a controlled manner. For instance, enantioselective methods could be developed starting from chiral precursors or by employing chiral catalysts in key bond-forming reactions. One potential strategy involves the asymmetric reduction of a precursor ketone to establish a chiral center at a specific position.
Regioselective synthesis is another critical area for future exploration. The inherent reactivity of the imidazo[2,1-b]thiazole ring system can lead to a mixture of products in substitution reactions. Developing synthetic protocols that selectively target specific positions on the scaffold, such as the C2, C5, or C6 positions, is essential for creating well-defined structure-activity relationships (SAR). The use of directing groups or the fine-tuning of reaction conditions, such as solvents and temperature, can play a crucial role in achieving high regioselectivity. Research into one-pot, multicomponent reactions could also provide a streamlined and environmentally friendly approach to constructing diverse libraries of these compounds with high regiocontrol. researchgate.net
Exploration of Novel Derivatization Strategies for Enhanced Functional Diversity
To fully harness the therapeutic potential of the this compound scaffold, the exploration of novel derivatization strategies is crucial. Introducing a wide range of functional groups at various positions on the heterocyclic core can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on developing robust and versatile methods for functionalizing the scaffold. This includes the introduction of diverse substituents at the C2, C5, and C6 positions. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, could be employed to introduce aryl, alkynyl, and amino groups, respectively. These reactions would significantly expand the chemical space accessible from the core scaffold.
Furthermore, the development of "click chemistry" approaches, such as the Huisgen 1,3-dipolar cycloaddition, could be used to link the this compound core to other molecular fragments, including biomolecules, to create bioconjugates with specific biological functions. nih.gov The synthesis of spirocyclic derivatives, where one of the scaffold's atoms is part of another ring system, represents another avenue for creating novel three-dimensional structures with unique biological activities. researchgate.netrsc.org
A systematic exploration of these derivatization strategies will be instrumental in generating libraries of compounds for high-throughput screening and in understanding the SAR of this promising scaffold.
| Position for Derivatization | Potential Functional Groups/Moieties | Potential Synthetic Methods |
| C2-Position | Aryl, Heteroaryl, Alkyl, Amino | Cross-coupling reactions (e.g., Suzuki, Stille), Nucleophilic substitution |
| C5-Position | Carbonyl groups, Substituted amines | Vilsmeier-Haack reaction, Mannich reaction |
| C6-Position | Chiral substituents, Spirocyclic systems | Asymmetric synthesis, Cycloaddition reactions |
Integration of Advanced Hybrid Computational-Experimental Approaches
The integration of computational modeling with experimental studies offers a powerful paradigm for accelerating the discovery and optimization of bioactive compounds based on the this compound scaffold. This hybrid approach can provide valuable insights into the molecular interactions between the compounds and their biological targets, thereby guiding the design of more potent and selective molecules.
Future research should leverage advanced computational techniques, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies. nih.gov Molecular docking can be used to predict the binding modes of this compound derivatives within the active sites of target proteins, helping to identify key interactions that contribute to biological activity. rsc.orgnih.govnih.gov MD simulations can then be employed to study the dynamic behavior of the ligand-protein complexes, providing a more realistic picture of the binding process and the stability of the interactions. rsc.org
QSAR studies can establish mathematical relationships between the chemical structures of the derivatives and their biological activities, enabling the prediction of the activity of novel compounds before their synthesis. nih.gov This predictive power can significantly reduce the number of compounds that need to be synthesized and tested, saving time and resources. The insights gained from these computational studies can then be used to inform the design of new derivatives with improved properties, which can be synthesized and evaluated experimentally in an iterative cycle of design, synthesis, and testing.
| Computational Technique | Application in Drug Discovery |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. rsc.orgnih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Analysis of the stability and dynamics of ligand-protein complexes. rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of the biological activity of new compounds based on their chemical structure. nih.gov |
| In silico ADME/T Prediction | Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties. |
Development of Chemical Probes for Biological Target Identification
The this compound scaffold can serve as an excellent starting point for the development of chemical probes to identify and validate novel biological targets. Chemical probes are small molecules designed to interact with a specific protein or pathway, allowing researchers to study its function in a biological system.
Future research in this area should focus on designing and synthesizing derivatives of this compound that can be used as probes. This involves incorporating a "tag" or a "reporter group" into the molecule that allows for its detection and isolation. For example, a fluorescent dye can be attached to the scaffold to visualize its localization within cells, or a biotin (B1667282) tag can be used to pull down its protein targets from cell lysates.
The development of photoaffinity probes is another promising direction. These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein. This allows for the irreversible labeling and subsequent identification of the protein target. By identifying the specific cellular targets of bioactive this compound derivatives, these chemical probes can provide crucial insights into their mechanisms of action and open up new avenues for therapeutic intervention. The identification of DNA gyrase as a potential target for some 5,6-dihydroimidazo[2,1-b]thiazole derivatives highlights the potential of this scaffold in developing targeted therapies. nih.govnih.gov
| Probe Type | Function |
| Fluorescent Probes | Visualization of subcellular localization. |
| Biotinylated Probes | Affinity-based pulldown and identification of protein targets. |
| Photoaffinity Probes | Covalent labeling and identification of protein targets. |
| Activity-Based Probes | Covalent labeling of active enzymes to profile their activity. |
Q & A
Q. What are the established synthetic protocols for 3-methyl-5,6-dihydroimidazo[2,1-b]thiazole derivatives, and how are reaction conditions optimized?
The primary method involves cyclocondensation of imidazolidine-2-thione with phenacyl bromides in ethanol under reflux for 4 hours, yielding hydrobromide salts that are neutralized with NaHCO₃ to obtain target compounds (69–86% yields). Optimization includes solvent selection (ethanol), temperature control, and stoichiometric ratios to minimize byproducts. Alternative methods using hypervalent iodine reagents like [hydroxy(tosyloxy)iodo]benzene with acetophenones, followed by ethylenethiourea treatment, improve regioselectivity .
Q. Which standard assays are employed to evaluate the antioxidant potential of these derivatives?
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is widely used, measuring % inhibition at 517 nm. For example, 4-(5,6-dihydroimidazo[2,1-b]thiazol-3-yl)phenol exhibits 97% inhibition due to its phenolic substituent. Assay parameters include concentration gradients (10–100 μM), incubation times (30 minutes), and triplicate measurements for reproducibility .
Q. What structural features enhance antimicrobial activity in imidazothiazole derivatives?
Para-substitutions on the aryl ring (e.g., -Cl, -OH) significantly improve antifungal activity. For instance, 3-(4-chlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole shows MIC = 15.625 μg/mL against Candida albicans, outperforming control drugs like Furacilin. Electron-withdrawing groups (e.g., -NO₂) reduce efficacy due to decreased membrane permeability .
Q. What in vitro models are used to assess antimicrobial efficacy?
Broth microdilution (CLSI guidelines) is standard for determining MICs against reference strains like Staphylococcus aureus, Escherichia coli, and Candida albicans. Agar diffusion assays complement these results by evaluating zone-of-inhibition diameters .
Advanced Research Questions
Q. How do computational methods like DFT and molecular docking enhance understanding of antioxidant mechanisms?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO energies) to predict electron transfer pathways. For 4e, a radical cation formation via the SET (single electron transfer) mechanism is proposed. Molecular docking with human peroxiredoxin 5 reveals hydrogen bonding with Arg127 and Tyr137, explaining its 97% DPPH inhibition .
Q. How can researchers resolve contradictions in biological activity data across studies?
Cross-validation using standardized protocols (e.g., CLSI guidelines) and structural elucidation (NMR/X-ray) clarifies substituent effects. For example, meta-nitro derivatives show inconsistent antifungal activity due to assay variability, while para-chloro analogs exhibit reproducible MICs .
Q. What strategies optimize regioselectivity and yield in complex imidazothiazole syntheses?
Microwave-assisted synthesis reduces reaction times (4 hours → 30 minutes) and improves yields (up to 92%). Solvent-free conditions and catalyst screening (e.g., K₂CO₃ vs. Et₃N) enhance regioselectivity for nitro- and halogen-substituted derivatives .
Q. How do molecular dynamics simulations predict target binding stability for inhibitors?
Simulations (100 ns trajectories) assess hydrogen bond occupancy and conformational changes in targets like Mycobacterium tuberculosis pantothenate synthetase. Compound D maintains >80% H-bond occupancy with Thr45 and Gly143, correlating with IC₅₀ = 0.061 μM .
Q. What methodologies validate proposed mechanisms of antioxidant action?
Electron Spin Resonance (ESR) spectroscopy detects radical intermediates, while kinetic studies (e.g., time-dependent DPPH scavenging) confirm reaction pathways. For 4e, ESR signals at g = 2.0045 validate radical cation formation .
Q. How are multifunctional derivatives designed to balance antimicrobial and antioxidant activities?
Lipophilicity (logP 2–4) optimizes membrane penetration, while electron-donating groups (e.g., -OH) enhance radical scavenging. Bifunctional derivatives like 3-(4-hydroxyphenyl)-5,6-dihydroimidazothiazole achieve MIC = 31.25 μg/mL against S. aureus and 89% DPPH inhibition .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
